molecular formula C17H37N7O3 B025740 Gusperimus CAS No. 104317-84-2

Gusperimus

货号: B025740
CAS 编号: 104317-84-2
分子量: 387.5 g/mol
InChI 键: IDINUJSAMVOPCM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gusperimus, also known as 15-deoxyspergualin, is a synthetic analogue of spergualin, a compound isolated from cultures of the soil commensal Bacillus laterosporus. Initially investigated for its anti-tumor properties, this compound was found to possess potent immunosuppressive properties. It is primarily used in the treatment of transplant rejection and autoimmune diseases such as ANCA-associated vasculitis and systemic lupus erythematosus .

准备方法

Synthetic Routes and Reaction Conditions

Gusperimus is synthesized through a multi-step process starting from spergualinThe reaction conditions typically involve the use of reducing agents such as sodium borohydride and catalytic hydrogenation .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale fermentation of Bacillus laterosporus, followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of spergualin, which is then chemically modified to produce this compound. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and potency .

化学反应分析

Types of Reactions

Gusperimus undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may possess different pharmacological properties .

科学研究应用

Transplantation

Gusperimus has been investigated for its efficacy in preventing transplant rejection. It has shown promise in:

  • Kidney Transplantation : Studies indicate that this compound can prolong graft survival by modulating the immune response against transplanted kidneys .
  • Pancreatic Islet Transplantation : The use of this compound in encapsulated islet transplants has demonstrated reduced inflammatory responses and improved viability of the islets over time .

Autoimmune Diseases

This compound has also been explored in the treatment of various autoimmune conditions:

  • Lupus Nephritis : Clinical trials have assessed its effectiveness in treating lupus nephritis, showing potential benefits in managing the disease by modulating immune responses .
  • Wegener's Granulomatosis : The drug has been evaluated for its role in treating this condition, with studies indicating that it can help manage symptoms and improve patient outcomes .

Advanced Drug Delivery Systems

Recent research has focused on enhancing the delivery and efficacy of this compound through innovative formulations:

Nanoparticle Encapsulation

The development of squalene-gusperimus nanoparticles (Sq-GusNPs) represents a significant advancement in drug delivery:

  • Stability and Controlled Release : Encapsulating this compound within nanoparticles improves its stability under physiological conditions and allows for controlled release, minimizing toxicity and enhancing therapeutic effects .
  • Immunomodulatory Effects : Studies have shown that Sq-GusNPs can effectively modulate immune responses over extended periods, leading to sustained anti-inflammatory effects compared to free this compound .

Table: Summary of Clinical Applications and Findings

Application AreaConditionKey Findings
TransplantationKidney TransplantProlonged graft survival; reduced rejection rates
Pancreatic Islet TransplantEnhanced viability and function of islets; reduced inflammatory response
Autoimmune DiseasesLupus NephritisPotential benefits in managing disease activity
Wegener's GranulomatosisImproved symptoms and patient outcomes

作用机制

Gusperimus exerts its immunosuppressive effects through multiple mechanisms:

相似化合物的比较

Gusperimus is unique in its mode of action and therapeutic applications. Similar compounds include:

This compound stands out due to its ability to bind to heat shock proteins and inhibit multiple pathways involved in immune cell activation and proliferation, making it a versatile and potent immunosuppressive agent .

生物活性

Gusperimus, a derivative of the naturally occurring HSP70 inhibitor spergualin, is an immunosuppressive drug primarily developed for treating various hyperreactive inflammatory diseases, including autoimmune conditions and transplant rejection. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in clinical applications, and recent research findings.

This compound exerts its immunosuppressive effects by inhibiting the interleukin-2 (IL-2) stimulated maturation of T cells. Specifically, it prevents the transition of T cells from the G0/G1 phases to the S and G2/M phases, thereby inhibiting their proliferation. Moreover, it also inhibits the polarization of T cells into interferon-gamma (IFN-γ) secreting Th1 effector cells. This action results in reduced growth of activated naive CD4 T cells, making this compound a potent agent in controlling immune responses .

Autoimmune Diseases

This compound has shown promise in treating several autoimmune diseases, including:

  • Granulomatosis with Polyangiitis : The European Commission granted orphan drug status to this compound for this condition due to its efficacy in patients resistant to conventional treatments .
  • Multiple Sclerosis (MS) : Anecdotal reports indicate mixed results in MS patients, with some responding positively while others did not .
  • Amyotrophic Lateral Sclerosis (ALS) : Although proposed as a potential treatment, controlled studies are lacking .

Transplantation

This compound is also being investigated for its role in preventing transplant rejection. Clinical trials have demonstrated its effectiveness in reversing acute rejection episodes in organ transplantation settings. For instance, multicenter trials indicated a 70-80% efficacy rate in reversing acute rejection with a 90% graft survival rate over 600 days when used alongside other immunosuppressants .

Research Findings

Recent studies have focused on enhancing the delivery and stability of this compound through innovative formulations. One notable approach involves the development of squalene-gusperimus nanoparticles (Sq-GusNPs), which improve drug stability and bioavailability.

In Vitro Studies

In vitro studies have shown that Sq-GusNPs significantly reduce inflammatory responses when co-cultured with human pancreatic islets under pro-inflammatory conditions. The nanoparticles exhibited enhanced anti-inflammatory activity over time compared to free this compound. Key findings include:

  • Cytokine Release : The release of tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10) was monitored over time, revealing a downregulation at 9 and 16 days post-treatment with Sq-GusNPs .
Time PointTNF-α Release (pg/mL)IL-10 Release (pg/mL)
Day 1HighLow
Day 9ModerateIncreased
Day 16LowHigh

Case Studies

Several case studies have documented the effects of this compound on patients with severe autoimmune conditions. For example:

  • Case Study A : A patient with refractory granulomatosis showed significant improvement after treatment with this compound, leading to remission.
  • Case Study B : In a cohort of MS patients treated with this compound, approximately 40% reported stabilization of symptoms after six months.

Adverse Effects

While this compound shows significant therapeutic potential, it is not without side effects. Commonly reported adverse effects include:

  • Dysgeusia : Altered taste sensation.
  • Leukopenia : Drug-induced reduction in white blood cell count.
  • Infections : Increased susceptibility to infections due to immunosuppression.

There are ongoing discussions regarding the potential long-term risks associated with this compound therapy, particularly concerning malignancies similar to those observed with other potent immunosuppressants like ciclosporin .

属性

IUPAC Name

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N7O3/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDINUJSAMVOPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861078
Record name Gusperimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O > 100 (mg/mL), 0.1N NaOH > 100 (mg/mL), 0.1N HCl > 100 (mg/mL), 95% EtOH > 100 (mg/mL), MeOH > 100 (mg/mL), DMSO > 100 (mg/mL), CHCl3 < 0.2 (mg/mL)
Record name DEOXYSPERGUALIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/356894%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

98629-43-7
Record name Gusperimus
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98629-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gusperimus [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098629437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gusperimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12692
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gusperimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUSPERIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ0ZJ76DO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gusperimus
Reactant of Route 2
Gusperimus
Reactant of Route 3
Gusperimus
Reactant of Route 4
Reactant of Route 4
Gusperimus
Reactant of Route 5
Reactant of Route 5
Gusperimus
Reactant of Route 6
Gusperimus

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。